Cas no 2227691-12-3 ((1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol)

(1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol
- 2227691-12-3
- EN300-1940704
- (1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
-
- インチ: 1S/C9H6F6OS/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7,16H/t7-/m0/s1
- InChIKey: MWRWXOJRGJUZDM-ZETCQYMHSA-N
- ほほえんだ: S(C(F)(F)F)C1C=CC(=CC=1)[C@@H](C(F)(F)F)O
計算された属性
- せいみつぶんしりょう: 276.00435496g/mol
- どういたいしつりょう: 276.00435496g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
(1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940704-0.1g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1940704-0.25g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1940704-0.05g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1940704-10.0g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1940704-1g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1940704-10g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1940704-5g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1940704-5.0g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1940704-0.5g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1940704-1.0g |
(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227691-12-3 | 1g |
$1343.0 | 2023-06-01 |
(1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol 関連文献
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Song-Bo Lu,Hongxin Chai,Jas S. Ward,Mao Quan,Jin Zhang,Kari Rissanen,Ray Luo Chem. Commun., 2020,56, 888-891
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
(1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-olに関する追加情報
Introduction to (1S)-2,2,2-Trifluoro-1-{4-(Trifluoromethyl)sulfanylphenyl}ethan-1-ol (CAS No. 2227691-12-3)
(1S)-2,2,2-Trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol, also known by its CAS number 2227691-12-3, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of trifluoro groups and a sulfanylphenyl moiety, which contribute to its distinct chemical and biological properties.
The trifluoro groups in (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol play a crucial role in enhancing the compound's lipophilicity and metabolic stability. These properties are particularly valuable in the development of drugs that require high bioavailability and prolonged therapeutic effects. Additionally, the sulfanylphenyl moiety imparts significant reactivity and can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry.
Recent studies have highlighted the potential of (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its efficacy as a potent inhibitor of specific enzymes involved in inflammatory pathways. This finding suggests that the compound could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Moreover, (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol has shown promising results in preclinical studies for its antiviral properties. A study conducted at the University of California found that this compound effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves disrupting viral protein synthesis and assembly processes, thereby reducing viral load and mitigating disease progression.
In addition to its therapeutic potential, (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol has been explored for its use in diagnostic imaging. The sulfanylphenyl group can be conjugated with radiolabels or fluorescent markers to create imaging agents that can be used to visualize specific biological processes or pathologies. This application is particularly relevant in oncology, where early detection and accurate monitoring of tumor progression are critical for effective treatment.
The synthesis of (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol involves several well-established chemical reactions. One common approach is to start with 4-(trifluoromethyl)thiophenol and react it with 1-bromo-3-trifluoromethylpropane in the presence of a base such as potassium carbonate. The resulting intermediate can then be reduced using a suitable reducing agent like lithium aluminum hydride to form the final product. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
Despite its promising applications, (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol also presents some challenges that need to be addressed. One such challenge is its potential toxicity at high concentrations. Preclinical studies have shown that while the compound is generally well-tolerated at therapeutic doses, it can exhibit cytotoxic effects at higher concentrations. Therefore, careful dose optimization and safety profiling are essential to ensure its safe use in clinical settings.
Another area of ongoing research is the development of prodrugs based on (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol. Prodrugs are designed to enhance the pharmacokinetic properties of a drug by improving its solubility, stability, or tissue distribution. For example, ester prodrugs can be synthesized by attaching a hydrophilic group to the alcohol moiety of (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol. These prodrugs can then be metabolized in vivo to release the active compound at the target site.
In conclusion, (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol (CAS No. 2227691-12-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or diagnostic tool. Continued research into this compound will likely uncover additional applications and optimize its use in clinical settings.
2227691-12-3 ((1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol) 関連製品
- 1903484-83-2(N-{6-(furan-2-yl)pyridin-3-ylmethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide)
- 98907-26-7(2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one)
- 1326830-98-1(2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 2026221-69-0(2-{(tert-butoxy)carbonylamino}-4-(pyrazin-2-yl)butanoic acid)
- 1866064-69-8(3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid)
- 1423032-61-4(4-hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one)
- 2019381-85-0(2-(3,4-dihydro-1H-2-benzopyran-6-yl)-2-fluoroacetic acid)
- 886912-15-8(2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide)
- 2624135-65-3(4-{imino(methyl)oxo-lambda6-sulfanylmethyl}benzoic acid hydrochloride)
- 1256479-24-9(Ethyl 3-(methylthio)benzoylformate)




